

Validating Animal Models for Avibactam Combination Therapies: A Comparative Guide

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The emergence of multidrug-resistant Gram-negative bacteria necessitates the development and rigorous testing of novel antibiotic therapies. Avibactam, a non- β -lactam β -lactamase inhibitor, has shown significant promise in restoring the efficacy of β -lactam antibiotics against a broad spectrum of resistant pathogens. This guide provides a comparative overview of validated animal models used to test the in vivo efficacy of avibactam in combination with various β -lactam partners. The data presented is collated from several key studies to aid researchers in selecting appropriate models and designing robust preclinical experiments.

Efficacy of Avibactam Combinations in Murine Infection Models

Murine models are the most frequently utilized systems for the preclinical evaluation of antimicrobial agents. The following tables summarize the efficacy of different avibactam-based combination therapies in established murine models of infection, including septicemia, thigh infection, and pneumonia.

Ceftazidime-Avibactam

Ceftazidime-avibactam is the most extensively studied combination. Murine models have been pivotal in demonstrating its superiority over comparators, especially against ceftazidime-resistant, β -lactamase-producing Enterobacteriaceae.

Table 1: Efficacy of Ceftazidime-Avibactam in Murine Septicemia Model[1][2][3]

Pathogen (β -Lactamase)	Treatment (Ratio)	50% Effective Dose (ED50) (mg/kg)	Comparator (Ratio)	Comparator ED50 (mg/kg)
E. coli (AmpC)	Ceftazidime-Avibactam (4:1)	2	Piperacillin-Tazobactam (4:1)	>90
E. coli (CTX-M)	Ceftazidime-Avibactam (4:1)	5	Piperacillin-Tazobactam (4:1)	>90
K. pneumoniae (CTX-M)	Ceftazidime-Avibactam (4:1)	27	Cefotaxime-Avibactam (4:1)	>90
Ceftazidime-Resistant Strains	Ceftazidime-Avibactam	<5 - 65	Ceftazidime	>90
Ceftazidime-Susceptible Strains	Ceftazidime-Avibactam	<1.5 - 9	Ceftazidime	<1.5 - 9

Table 2: Efficacy of Ceftazidime-Avibactam in Murine Thigh and Lung Infection Models[4]

Infection Model	Pathogen	Treatment	Efficacy Endpoint	Outcome
Neutropenic Thigh	P. aeruginosa	Ceftazidime-Avibactam	Bacterial Load Reduction	Addition of avibactam enhanced the effect of ceftazidime.
Neutropenic Lung	P. aeruginosa	Ceftazidime-Avibactam	Bacterial Load Reduction	Addition of avibactam enhanced the effect of ceftazidime, with more pronounced effects at frequent dosing.

Meropenem-Avibactam

The combination of meropenem and avibactam has been investigated for its potential against carbapenem-resistant *Klebsiella pneumoniae* (CRKP), particularly those producing metallo- β -lactamases (MBLs).

Table 3: Efficacy of Meropenem-Avibactam Combinations[\[5\]](#)[\[6\]](#)[\[7\]](#)

Animal Model	Pathogen (Carbapenemase)	Treatment	Efficacy Endpoint	Key Findings
Galleria mellonella	K. pneumoniae (MBL-producing)	Meropenem + Avibactam	Survival Rate	Improved survival rates compared to monotherapy.
Murine Thigh	K. pneumoniae (KPC-producing)	Ceftazidime/Avibactam + Meropenem	Bacterial Load Reduction	Significant reduction in bacterial loads in the combination group.

Imipenem-Avibactam

Studies have explored the combination of imipenem and avibactam, particularly against challenging pathogens like *Mycobacterium abscessus* and extensively drug-resistant *Pseudomonas aeruginosa*.

Table 4: Efficacy of Imipenem-Avibactam Combinations[8]

Animal Model	Pathogen	Treatment	Efficacy Endpoint	Key Findings
C3HeB/FeJ Mouse	Mycobacterium abscessus	Imipenem + Avibactam	Bacterial Load Reduction	Effective in reducing bacterial burden in organs.
C3HeB/FeJ Mouse	Mycobacterium abscessus	Imipenem + Avibactam + Amoxicillin	Bacterial Load Reduction	Addition of amoxicillin improved antibacterial activity in lungs and kidneys.

Aztreonam-Avibactam

The combination of aztreonam and avibactam is a promising strategy for treating infections caused by metallo- β -lactamase (MBL)-producing Enterobacteriaceae.

Table 5: Efficacy of Aztreonam-Avibactam Combinations[9]

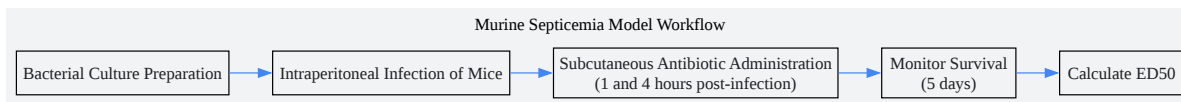
Animal Model	Pathogen (β -Lactamase)	Treatment	Efficacy Endpoint	Key Findings
Murine Peritonitis	E. coli (CTX-M-15 + NDM-1)	Aztreonam + Avibactam	Bacterial Load Reduction	Combination was effective in reducing bacterial counts in peritoneal fluid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of animal model studies. The following sections outline the common protocols used in the cited research.

Murine Septicemia Model

- Animal Strain: Male ICR mice or Swiss mice.[3]
- Infection: Intraperitoneal injection of a bacterial suspension in 5% hog gastric mucin.[3]
- Therapeutic Intervention: Subcutaneous administration of antibiotics at 1 and 4 hours post-infection.[3]
- Primary Endpoint: Survival monitored for 5 days post-treatment.[3]
- Data Analysis: Calculation of the 50% effective dose (ED50) using log-probit analysis.[3]

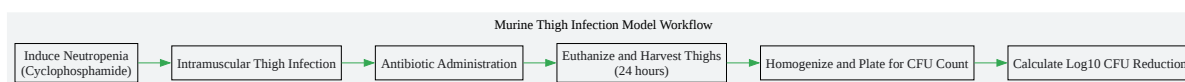


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Murine Septicemia Model Workflow

Murine Thigh Infection Model

- Animal Strain: Neutropenic female CD-1 or Swiss mice.[4]
- Induction of Neutropenia: Intraperitoneal injection of cyclophosphamide.
- Infection: Intramuscular injection of a bacterial suspension into the thigh.
- Therapeutic Intervention: Subcutaneous or intravenous administration of antibiotics at various time points post-infection.
- Primary Endpoint: Bacterial load (CFU/thigh) determined at 24 hours post-treatment initiation.
- Data Analysis: Comparison of log₁₀ CFU reduction between treatment groups and controls.

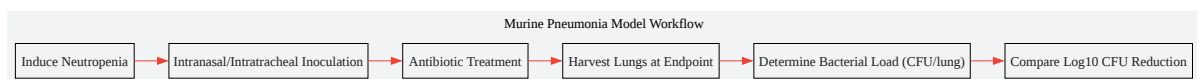


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Murine Thigh Infection Model Workflow

Murine Pneumonia Model

- Animal Strain: Neutropenic female CD-1 mice.[4]
- Induction of Neutropenia: Intraperitoneal injection of cyclophosphamide.
- Infection: Intranasal or intratracheal inoculation of a bacterial suspension.
- Therapeutic Intervention: Subcutaneous or intravenous administration of antibiotics.
- Primary Endpoint: Bacterial load (CFU/lung) determined at 24 or 48 hours post-infection.
- Data Analysis: Comparison of log₁₀ CFU reduction in the lungs between different treatment regimens.



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Murine Pneumonia Model Workflow

Pharmacokinetics of Ceftazidime and Avibactam in Murine Models

Understanding the pharmacokinetic profiles of ceftazidime and avibactam in animal models is crucial for translating findings to human dosing regimens. A study in both thigh- and lung-infected mice revealed the following key parameters.[1][10]

Table 6: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Mice[1][10]

Drug	Half-life (plasma)	Volume of Distribution (L/kg)	ELF-to-Plasma AUC Ratio (unbound)
Ceftazidime	0.28 (\pm 0.02) h	0.80 (\pm 0.14)	0.27 (\pm 0.03)
Avibactam	0.24 (\pm 0.04) h	1.18 (\pm 0.34)	0.22 (\pm 0.02)

Importantly, the pharmacokinetics of both compounds were found to be linear and dose-proportional, and no pharmacokinetic interaction was observed between ceftazidime and avibactam.[1][10]

Conclusion

The validation of animal models is a cornerstone of preclinical antibiotic development. The murine models of septicemia, thigh infection, and pneumonia have consistently demonstrated the in vivo efficacy of avibactam combination therapies, particularly ceftazidime-avibactam, against a range of resistant Gram-negative pathogens. The data and protocols summarized in this guide provide a valuable resource for researchers, facilitating the design of future studies aimed at further characterizing the potential of avibactam combinations and accelerating their path to clinical application. The consistent translation of potent in vitro activity to in vivo efficacy in these models underscores their predictive value in the development of new treatments to combat antimicrobial resistance.[1][2]

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